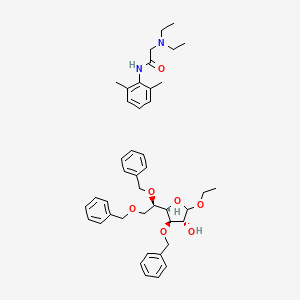

Procto-glyvenol

Description

Properties

CAS No. |

78940-02-0 |

|---|---|

Molecular Formula |

C43H56N2O7 |

Molecular Weight |

712.9 g/mol |

IUPAC Name |

(3R,4R,5R)-5-[(1R)-1,2-bis(phenylmethoxy)ethyl]-2-ethoxy-4-phenylmethoxyoxolan-3-ol;2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide |

InChI |

InChI=1S/C29H34O6.C14H22N2O/c1-2-32-29-26(30)28(34-20-24-16-10-5-11-17-24)27(35-29)25(33-19-23-14-8-4-9-15-23)21-31-18-22-12-6-3-7-13-22;1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4/h3-17,25-30H,2,18-21H2,1H3;7-9H,5-6,10H2,1-4H3,(H,15,17)/t25-,26-,27-,28-,29?;/m1./s1 |

InChI Key |

SYDMLWPJVQFLPW-UKSDMRDESA-N |

SMILES |

CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.CCOC1C(C(C(O1)C(COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O |

Isomeric SMILES |

CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.CCOC1[C@@H]([C@H]([C@H](O1)[C@@H](COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O |

Canonical SMILES |

CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.CCOC1C(C(C(O1)C(COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O |

Synonyms |

Procto-glyvenol tribenoside (combination) |

Origin of Product |

United States |

Chemical Structure and Isomerism of Tribenoside

Molecular Formula and Weight of Tribenoside (B1681376)

Tribenoside possesses a defined molecular formula and weight, which are fundamental to its chemical identity and properties. The molecular formula of Tribenoside is C₂₉H₃₄O₆. alfa-chemistry.comnih.govchemscene.comsielc.comnih.govchemspider.comebi.ac.uksmolecule.com Its molecular weight is approximately 478.58 g/mol . chemscene.comsielc.comchemspider.comebi.ac.uksmolecule.comwikipedia.org

The key molecular characteristics of Tribenoside are summarized in the table below:

| Property | Value |

| Molecular Formula | C₂₉H₃₄O₆ |

| Molecular Weight | 478.58 g/mol |

O-Glycosyl Compound Classification

Tribenoside is classified as an O-glycosyl compound. drugbank.comcontaminantdb.caebi.ac.uk O-glycosyl compounds are a type of glycoside in which a sugar group is covalently linked through one of its carbon atoms to another non-acyl group via an oxygen atom, forming an O-glycosidic bond. drugbank.comcontaminantdb.caebi.ac.uk This classification places Tribenoside within the broader category of carbohydrates and carbohydrate conjugates. drugbank.comcontaminantdb.ca Specifically, it is described as a glucofuranoside derivative, indicating its structural origin from glucofuranose, a five-membered ring form of glucose. smolecule.com

Structural Analysis of α- and β-Anomers

A significant aspect of Tribenoside's chemical structure is its existence as a mixture of anomers. Tribenoside is known to be a blend of both α- and β-anomers. wikipedia.orgwikipedia.orgnih.govwikidoc.org Anomers are a specific type of stereoisomer, more precisely, diastereoisomers, that differ in configuration only at the anomeric carbon atom. edqm.eu This carbon atom is typically the hemiacetal or hemiketal carbon of a cyclic sugar, which becomes chiral upon ring closure.

For Tribenoside, which is chemically identified as ethyl 3,5,6-tri-O-benzyl-D-glucofuranoside, the anomeric carbon is the one involved in forming the glycosidic bond with the ethyl group. nih.govresearchgate.net The α- and β-designations refer to the stereochemical orientation of the substituent at this anomeric carbon relative to a reference group on the sugar ring. The presence of both anomeric forms in Tribenoside highlights the complexity of its synthesis and its structural heterogeneity. When depicting a mixture of anomers, it is common practice to draw one anomeric form (e.g., the (R)-isomer for Tribenoside) and indicate the presence of the other anomer at the anomeric carbon (C) with a specific notation, such as "and anomer at C". who.intwho.int

Computational Chemistry and Structural Predictions

Computational chemistry plays a crucial role in predicting and understanding the structures and properties of chemical compounds, including complex molecules like Tribenoside. rsc.orgmdpi.comqut.edu.auchemrxiv.orgnd.edu While specific detailed computational studies focusing solely on the anomeric forms of Tribenoside were not extensively detailed in the search results, the field generally employs various techniques to model molecular geometries, electronic properties, and conformational preferences.

For Tribenoside, several computational parameters have been determined, providing insights into its physiochemical characteristics:

| Computational Property | Value | Unit |

| Topological Polar Surface Area (TPSA) | 66.38 | Ų |

| LogP (octanol-water partition coefficient) | 4.4963 - 4.50 | - |

| Hydrogen Bond Acceptors | 6 | - |

| Hydrogen Bond Donors | 1 | - |

| Rotatable Bonds | 13 | - |

These computational data points contribute to understanding Tribenoside's potential interactions and behavior in different environments. Computational methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, are routinely used to explore the conformational landscapes of molecules, predict the stability of different anomeric forms, and elucidate the factors influencing their interconversion. mdpi.comqut.edu.aund.edu Such predictions are vital for drug design and understanding the behavior of complex organic compounds.

Pharmacological Classification and Spectrum of Activities

Primary Classification as a Vasoprotective Agent

Tribenoside (B1681376) is primarily classified as a vasoprotective agent nih.govzhanggroup.orguni.lunih.govcenmed.com. This classification stems from its ability to enhance the integrity and function of blood vessels, particularly capillaries and veins zhanggroup.org. It works by stabilizing capillary permeability, thereby reducing fluid leakage into surrounding tissues and alleviating edema zhanggroup.orguni.lu. This action helps to combat pathological processes occurring in the capillaries and veins, making it a valuable agent in the treatment of vascular disorders such as hemorrhoids and chronic venous insufficiency nih.govzhanggroup.orgcenmed.com.

Anti-inflammatory Properties

Tribenoside possesses potent anti-inflammatory properties, which are crucial for alleviating symptoms associated with inflammatory vascular conditions nih.govzhanggroup.orguni.lucenmed.com. Its anti-inflammatory effects are mediated through several mechanisms, targeting key inflammatory pathways and mediators.

A significant aspect of tribenoside's anti-inflammatory action is its ability to inhibit the release of histamine (B1213489) nih.govzhanggroup.org. Histamine is a potent vasoactive amine and a primary mediator of acute inflammatory and allergic responses, contributing to increased vascular permeability and edema. Studies have demonstrated that tribenoside is effective in inhibiting histamine release induced by various chemicals, such as compound 48/80, in isolated rat peritoneal cells with an EC50 of 10 µg/ml nih.gov. This inhibition helps to mitigate the immediate inflammatory reactions in affected tissues zhanggroup.org.

Tribenoside has been shown to modulate the secretion of prostaglandins (B1171923), which are lipid compounds with diverse hormone-like effects, including significant roles in inflammation, pain, and fever. Unlike some non-steroidal anti-inflammatory agents (NSAIDs) that inhibit the prostaglandin-synthetase system, tribenoside decreases the secretion of prostaglandins at the cellular level in vessel walls without adversely affecting this system. This modulation contributes to its anti-inflammatory profile and its beneficial effects on microcirculation.

Beyond histamine and prostaglandins, tribenoside exhibits a broader regulatory effect on various other pro-inflammatory mediators, including serotonin (B10506) and bradykinin (B550075) zhanggroup.orguni.lu. Serotonin (5-hydroxytryptamine, 5-HT) is a monoamine neurotransmitter that also acts as a vasoactive amine and inflammatory mediator, contributing to increased vascular permeability and pain. Bradykinin is a nonapeptide that increases vascular permeability, causes vasodilation, and is a major mediator involved in pain and inflammation nih.gov. By inhibiting the release and activity of these mediators, tribenoside reduces the inflammatory response, thereby alleviating pain, swelling, and discomfort in affected tissues zhanggroup.org. This pluripotent antagonistic action against multiple inflammatory substances underscores its comprehensive anti-inflammatory efficacy uni.lu.

Venotropic and Vasotonic Activities

A key mechanism underlying tribenoside's venotonic effect is its ability to influence the contractile activity of smooth muscles within blood vessel walls. Tribenoside works by boosting the contractile activity of smooth muscles situated in the inner linings of blood vessels. Furthermore, studies have shown that tribenoside inhibits agonist-induced contractions in various isolated porcine venous preparations when used at concentrations ranging from 10 to 30 µg/ml nih.gov. This improvement in smooth muscle tone contributes to the alleviation of venous congestion and enhances blood circulation, thereby improving vascular integrity and reducing symptoms associated with venous disorders.

Compound Names and PubChem CIDs

Reduction of Capillary Permeability

A crucial mechanism of Tribenoside involves its capacity to reduce capillary permeability. uni.luguidetopharmacology.org This property is vital in preventing excessive fluid leakage from blood vessels into surrounding tissues, thereby decreasing edema and swelling. uni.luguidetopharmacology.org By stabilizing the walls of blood vessels, Tribenoside helps to maintain the integrity of the vascular system. uni.lu

Wound-Healing Properties and Mechanisms

Tribenoside exhibits significant wound-healing properties, contributing to tissue repair and regeneration. fishersci.seguidetopharmacology.orgflybase.org Its role in wound healing is attributed to several interconnected mechanisms that support the natural healing process.

Stimulation of Cell Migration (e.g., Fibroblasts)

Research indicates that Tribenoside stimulates the migration rate of various cells, including human dermal fibroblasts (HDFs), which are crucial for wound repair. In in vitro wound healing assays, Tribenoside has been shown to accelerate wound closure by promoting cell migration rather than cell proliferation. For instance, a statistically significant increase in wound area closure was observed in HDFs treated with 10 µM Tribenoside, reaching 50% closure after 24 hours compared to 19% in controls. This effect was comparable to that of the positive control, TGF-β (45%).

Table 1: Effect of Tribenoside on Human Dermal Fibroblast Migration (24 hours)

| Treatment | Concentration | Wound Area Closure (%) |

| Control | - | 19 |

| Tribenoside | 10 µM | 50 |

| TGF-β (Positive Control) | 5 ng/ml | 45 |

Data derived from in vitro wound healing assays on human dermal fibroblasts.

Promotion of Re-epithelialization

Tribenoside has been found to improve the wound healing process by promoting re-epithelialization in animal models, such as rats. guidetopharmacology.org Re-epithelialization is a fundamental aspect of wound closure, involving the migration and proliferation of epithelial cells to cover the wound surface.

Antioxidant Activity and Protection against Reactive Oxygen Species

A novel aspect of Tribenoside's mechanism of action in wound healing is its antioxidant activity and protective effects against reactive oxygen species (ROS). guidetopharmacology.org Tribenoside has been shown to reduce intracellular levels of ROS in human dermal fibroblasts in a dose-dependent manner, with significant reduction observed at a concentration of 1 mM. This antioxidant capacity may represent an additional mechanism through which Tribenoside supports the wound healing process by mitigating oxidative damage that can exacerbate inflammation and vascular injury.

Mechanisms of Action at the Cellular and Molecular Level

Cellular Targets and Signaling Pathways

Tribenoside (B1681376) demonstrates a range of activities at the cellular level, influencing key processes related to inflammation and tissue repair. It possesses anti-inflammatory properties, reducing vascular permeability and promoting vasoconstriction, which is beneficial in conditions like hemorrhoids and varicose veins. wikipedia.orgcenmed.com Its action includes the inhibition of the release of various inflammatory mediators, such as histamine (B1213489), bradykinin (B550075), and serotonin (B10506), thereby alleviating pain and swelling in affected tissues. wikipedia.orgcenmed.comfishersci.canih.gov This modulation of inflammatory mediators contributes to its anti-allergic effects. cenmed.com

Furthermore, tribenoside improves microcirculation and vascular tone, contributing to its vasoprotective effects. wikipedia.orgcenmed.comfishersci.cafishersci.fi It has also been reported to exhibit antioxidant activity, protecting cells from damage caused by reactive oxygen species (ROS). wikipedia.org Studies have shown that tribenoside can increase the migration rate of fibroblasts in vitro, a crucial process for wound healing and tissue regeneration. wikipedia.org

Receptor Interactions

Tribenoside influences cellular responses by modulating the activity and release of various endogenous substances. It has been observed to inhibit the release of histamine, a key mediator in inflammatory and allergic reactions. wikipedia.orgcenmed.comnih.gov Additionally, tribenoside reduces the action of bradykinin and influences serotonin pathways, both of which are critical in regulating vascular functions and inflammatory responses. cenmed.com While its broader anti-inflammatory effects are well-documented, specific details regarding its direct antagonism of the EP3 receptor are not extensively detailed in the available literature.

Enzymatic Modulation

A notable characteristic of tribenoside's mechanism of action is its distinct interaction with enzymatic systems, particularly in comparison to other anti-inflammatory agents. Unlike corticosteroids or non-steroidal anti-inflammatory drugs (NSAIDs), tribenoside does not significantly affect the prostaglandin (B15479496) synthetase system. wikipedia.orgwikipedia.orgwikipedia.orgfishersci.sefishersci.se This differentiates its anti-inflammatory profile. Beyond this, tribenoside has been shown to modulate the activity of enzymes involved in the breakdown of the extracellular matrix, contributing to the maintenance of structural integrity within vascular and surrounding tissues. cenmed.com

Influence on Extracellular Matrix Components

Tribenoside plays a significant role in the remodeling and repair of the extracellular matrix (ECM), particularly the basement membrane. It modulates the expression and localization of laminins, which are crucial components for the restructuring of basement membranes during wound healing. wikipedia.orgfishersci.caatamanchemicals.comwikipedia.orgciteab.com Specifically, research indicates that tribenoside up-regulates the transcription of laminin (B1169045) alpha-5 in human epidermal (HaCaT) cells. wikipedia.orgciteab.com Laminins are essential multiadhesive glycoproteins that localize to the basement membrane of epithelial cells and mediate vital cellular functions, including adhesion, proliferation, migration, and differentiation. atamanchemicals.comciteab.comresearchgate.net By influencing these ECM components, tribenoside supports the structural integrity of veins and surrounding tissues, aiding in their recovery and repair. cenmed.com

Cellular Metabolism and Energy Pathways

Tribenoside has a direct impact on cellular metabolism and energy pathways, particularly in traumatized vascular walls. In such injured tissues, there is typically a significant increase in succinate (B1194679) dehydrogenase (SDH) activity, a slight increase in lactate (B86563) dehydrogenase (LDH) activity, and a notable decrease in α-glycerophosphate dehydrogenase (α-GPDH) activity. wikipedia.orgwikipedia.orgwikipedia.org These enzymatic alterations are associated with the trauma and nitric oxide (NO) release in the vessel wall. wikipedia.org

Treatment with tribenoside for five days has been observed to normalize SDH and α-GPDH activity, while also increasing LDH activity. wikipedia.orgwikipedia.orgwikipedia.org This modulation of key metabolic enzymes facilitates the rapid recovery of the vascular wall from trauma, promoting tissue repair and restoring healthy functioning. wikipedia.org

Table 1: Influence of Tribenoside on Key Metabolic Enzymes in Traumatized Vessel Walls

| Enzyme | Activity in Traumatized Vessel Walls (Pre-Tribenoside) | Effect of Tribenoside Treatment (5 days) | Reference |

| Succinate Dehydrogenase (SDH) | Significant increase | Normalizes activity | wikipedia.orgwikipedia.orgwikipedia.org |

| Lactate Dehydrogenase (LDH) | Slight increase | Increases activity | wikipedia.orgwikipedia.orgwikipedia.org |

| α-Glycerophosphate Dehydrogenase (α-GPDH) | Significant decrease | Normalizes activity | wikipedia.orgwikipedia.orgwikipedia.org |

Preclinical Research Methodologies and Findings

In Vitro Studies

In vitro research on tribenoside (B1681376) has been instrumental in dissecting its effects at the cellular level. These studies have employed various cell lines and assays to investigate its influence on cell behavior, inflammatory responses, and cytotoxicity.

Cell Lines Utilized

A key cell line used in the in vitro assessment of tribenoside is Human Dermal Fibroblasts (HDF) . nih.goveuropeanreview.org Fibroblasts play a critical role in all phases of wound healing, including inflammation, proliferation, and remodeling. The use of HDF allows for direct observation of the compound's effects on crucial wound healing processes. nih.goveuropeanreview.org While the provided information focuses on HDF, other cell lines such as HeLa cells are also mentioned in the broader context of in vitro testing methodologies, though not specifically in direct studies of Procto-Glyvenol's primary actions. nih.gov

Assays for Cell Migration and Proliferation

The impact of tribenoside on wound healing has been a primary focus of in vitro studies. nih.goveuropeanreview.org Classical in vitro wound healing assays , also known as scratch assays, are employed to assess the ability of tribenoside to stimulate cell migration. europeanreview.org In these experiments, a monolayer of human dermal fibroblasts is mechanically "wounded," and the rate of wound closure is monitored over time in the presence of varying concentrations of tribenoside. europeanreview.org

Research findings indicate that tribenoside promotes the migration of fibroblasts. nih.goveuropeanreview.org Specifically, a concentration-dependent acceleration of wound healing was observed, with a 10 µM concentration of tribenoside showing a statistically significant increase in wound area closure after 24 hours. europeanreview.org This effect was comparable to that of the positive control, TGF-β. europeanreview.org Interestingly, these studies also revealed that tribenoside's pro-healing effect is primarily due to the promotion of cell migration rather than an increase in cell proliferation. europeanreview.org

| Treatment | Concentration | Observation | Source |

|---|---|---|---|

| Tribenoside | 10 µM | Statistically significant increase in wound area closure (50%) after 24 hours. | europeanreview.org |

| Control (Vehicle) | N/A | 19% wound area closure after 24 hours. | europeanreview.org |

| TGF-β (Positive Control) | 5 ng/ml | 45% wound area closure after 24 hours. | europeanreview.org |

Assessment of Histamine (B1213489) Release

The anti-inflammatory properties of tribenoside are partly attributed to its ability to modulate the release of inflammatory mediators. While specific data from this compound studies is not detailed in the provided search results, the methodology for assessing histamine release is well-established. In vitro histamine release assays typically involve incubating heparinized whole blood samples with a suspected allergen or compound. novamedline.comnih.gov The subsequent release of histamine from basophilic granulocytes is then quantified, often using an ELISA (Enzyme-Linked Immunosorbent Assay). novamedline.com This method allows for the determination of a substance's potential to either trigger or inhibit histamine release, providing insights into its pro- or anti-inflammatory effects. novamedline.comnih.gov

Evaluation of Reactive Oxygen Species Production

The antioxidant activity of tribenoside has been identified as a potential mechanism contributing to its wound-healing properties. nih.goveuropeanreview.orgpatsnap.com The production of intracellular reactive oxygen species (ROS) is evaluated using assays such as the 2',7'-dichlorofluorescein (B58168) diacetate (DCFDA) assay. europeanreview.org This method allows for the measurement of ROS levels within cells. Studies utilizing human dermal fibroblasts have reported that tribenoside possesses antioxidant activity, which may protect cells from the toxic effects of ROS and further support the wound healing process. nih.goveuropeanreview.org

Cytotoxicity Assays and Dose-Response Relationships in Specific Cell Lines

Determining the cytotoxic profile of a compound is a crucial step in preclinical evaluation. Cytotoxicity assays are used to establish the concentrations at which a substance may become harmful to cells. For tribenoside, cell viability has been assessed in human dermal fibroblasts using standard cytotoxicity assays. europeanreview.org

These studies have revealed a clear dose-response relationship. Tribenoside did not show any significant impact on cell viability at concentrations up to 10 µM. europeanreview.org However, at concentrations higher than 10 µM, it was found to be toxic to the cells. europeanreview.org This "on/off" toxicity profile is a key finding in understanding the therapeutic window of the compound. europeanreview.org

| Concentration Range | Effect on Cell Viability | Source |

|---|---|---|

| Up to 10 µM | No significant change in cell viability. | europeanreview.org |

| Above 10 µM | Toxic to cells. | europeanreview.org |

In Vivo Experimental Models (Animal Models)

To complement in vitro findings, the effects of this compound have been investigated in living organisms. Animal models provide a more complex physiological environment to assess the compound's efficacy. A commonly used model is the full-thickness excisional wound model in rats . nih.goveuropeanreview.orgpatsnap.comeuropeanreview.org

In this model, a full-thickness wound is created on the animal, and the healing process is monitored following treatment with this compound. europeanreview.org Research has shown that in vivo application of this compound improves the wound healing process by promoting re-epithelialization in rats. nih.goveuropeanreview.orgpatsnap.comeuropeanreview.org These findings from animal studies corroborate the in vitro results, suggesting that the pro-migratory and antioxidant effects of tribenoside observed at the cellular level translate to an accelerated healing process in a whole-organism context. nih.goveuropeanreview.org While no animal studies have been conducted on the combination of tribenoside and lidocaine (B1675312) concerning reproductive toxicity, lidocaine itself has shown some embryotoxicity in animal models. pharmaline.co.il

Models for Osteoarthrosis

The study of skeletal changes due to aging, with a particular focus on osteoarthrosis, has utilized specific animal models to evaluate the effects of tribenoside. One notable model involves the use of C57 black mice, which are known to spontaneously develop osteoarthrosis with age. mdpi.comnih.gov Research has shown that these mice are suitable for studying age-related skeletal alterations, including the development of osteoarthrosis. chemsrc.com In these models, tribenoside has been investigated for its potential to mitigate these degenerative changes. mdpi.comchemsrc.com

Wound Healing Models

The wound healing properties of this compound have been investigated using in vivo models, most notably the full-thickness excisional wound model in rats. europeanreview.orgnih.goveuropeanreview.org These studies have provided evidence that tribenoside can accelerate the natural healing process. europeanreview.orgnih.goveuropeanreview.org

In a full-thickness excisional wound model in rats, topical application of this compound was found to promote re-epithelialization, a critical step in wound closure. europeanreview.orgnih.goveuropeanreview.org The compound has been shown to increase the migration rate of fibroblasts in vitro, which is a key cellular event in wound repair. europeanreview.orgnih.goveuropeanreview.org Furthermore, a novel antioxidant activity has been identified, which may contribute to its wound-healing efficacy by protecting against the damaging effects of reactive oxygen species (ROS). europeanreview.orgnih.gov

The table below summarizes key findings from a preclinical study on wound healing:

| Parameter | Control | This compound (Tribenoside 10 µM) | Positive Control (TGF-β) |

| Wound Area Closure (24 hours) | 19% | 50% (statistically significant increase) | 45% |

| Data from in vitro wound healing assay using human dermal fibroblasts. europeanreview.org |

Models for Inflammation and Venous Congestion

The anti-inflammatory and venotonic properties of tribenoside are central to its therapeutic action. nih.govpatsnap.com Preclinical models have been employed to demonstrate its effectiveness in reducing inflammation and improving vascular tone. patsnap.comncats.io The compound is known to inhibit the release of various inflammatory mediators, including histamine, bradykinin (B550075), and serotonin (B10506). patsnap.com This action helps to alleviate the inflammatory response in affected tissues. patsnap.com

Furthermore, tribenoside improves capillary resistance and decreases capillary permeability, which helps to reduce edema. patsnap.comncats.io Its venotonic effect enhances the tone of venous walls, aiding in the reduction of blood pooling, a common issue in conditions like chronic venous insufficiency. patsnap.com

Histopathological and Biochemical Analysis in Animal Studies

Histopathological and biochemical analyses in animal studies have provided deeper insights into the mechanisms of action of this compound. In wound healing studies, histological analysis of tissue sections is used to evaluate parameters such as re-epithelialization, inflammation, and granulation tissue formation. europeanreview.org

A semi-quantitative scoring system is often employed to assess various histopathological parameters, including ulceration, epidermal and dermal inflammation, vascular proliferation, and fibrosis. europeanreview.org In one study, while this compound promoted re-epithelialization, it did not show a significant effect on the maturation of granulation tissue based on the histopathological scores. europeanreview.org

Biochemical analyses have been crucial in identifying the antioxidant properties of tribenoside. europeanreview.org Studies using 2',7'-dichlorofluorescein diacetate (DCFDA) have measured intracellular levels of reactive oxygen species (ROS), demonstrating that tribenoside can decrease ROS production under basal conditions in human dermal fibroblasts. europeanreview.org

The table below outlines the parameters evaluated in histopathological analysis of wound healing studies:

| Histopathological Parameter | Scoring System |

| Ulceration | 0 (absent) to 3 (severe) |

| Epidermal Inflammation | 0 (absent) to 3 (severe) |

| Dermal Inflammation | 0 (absent) to 3 (severe) |

| Vascular Proliferation | 0 (absent) to 3 (severe) |

| Vascular Distortion | 0 (absent) to 3 (severe) |

| Fibroblast Proliferation | 0 (absent) to 3 (severe) |

| Fibrosis | 0 (absent) to 3 (severe) |

| A scoring system is used for histological analysis where the score is assigned based on severity. europeanreview.org |

Assessment of Skeletal Changes and Osteoporosis Development

Preclinical research has also explored the effects of tribenoside on skeletal changes and the development of osteoporosis. chemsrc.com Studies in male C57 black mice have shown that oral administration of tribenoside can significantly decrease the development of osteoporosis. chemsrc.com This suggests a potential role for the compound in modulating bone metabolism.

In Silico Studies and Computational Pharmacology

In silico methods, which involve computer-based simulations, play an increasingly important role in drug discovery and development by predicting the biological activity of compounds. nih.gov

Prediction of Biological Activity (e.g., PASS)

The Prediction of Activity Spectra for Substances (PASS) is a computational tool used to predict the biological activity profile of a chemical compound based on its structural formula. nih.govgenexplain.comzenodo.org This in silico approach analyzes the structure-activity relationship of a molecule to forecast its likely pharmacological effects, mechanisms of action, and potential toxicity. nih.govgenexplain.com PASS can predict thousands of different biological activities with a high degree of accuracy. genexplain.com This tool is valuable in the early stages of research for identifying potential therapeutic applications of a compound and for understanding its multifaceted actions. nih.govijper.orgresearchgate.net

Molecular Docking and Drug Design

Molecular docking and other in-silico drug design methodologies have been employed to elucidate the mechanism of action and explore potential new therapeutic applications for tribenoside, the active component of this compound. These computational techniques allow researchers to predict the binding affinity and interaction patterns between a ligand, such as tribenoside, and a target protein at the molecular level.

One notable study investigated the potential of tribenoside as an agent in the context of cholangiocarcinoma (CCA) by exploring its interaction with key proteins involved in cancer progression. spandidos-publications.com In this research, Connectivity Map (CMap), a database of gene expression profiles from cells treated with various compounds, was used to identify molecules with potential anti-CCA functions. spandidos-publications.com Among the identified molecules, tribenoside was selected for further analysis via molecular docking. spandidos-publications.com

The study focused on Polo-like kinase 1 (PLK1), a protein that is significantly upregulated in CCA and is considered a potential therapeutic target. spandidos-publications.com Molecular docking simulations were performed to assess the binding capacity of tribenoside to PLK1. The results indicated that tribenoside exhibited a strong binding affinity for PLK1, suggesting a potential mechanism for its observed effects in this cancer model. spandidos-publications.com The interaction analysis revealed specific binding modes between tribenoside and the PLK1 protein. spandidos-publications.com

The binding affinity of tribenoside and other compounds with PLK1 was quantified, with tribenoside demonstrating one of the highest connection scores. spandidos-publications.com This finding points to a direct interaction between tribenoside and PLK1 as a plausible molecular basis for its potential anti-CCA activity. spandidos-publications.com

Table 1: Molecular Docking Results of Selected Compounds with PLK1

| Compound | Binding Affinity (Connection Score) |

|---|---|

| 0297417-0002B | High |

| Tribenoside | High |

| Nabumetone | Moderate |

| Puromycin | Moderate |

This table summarizes the relative binding affinities of various compounds with Polo-like kinase 1 (PLK1) as determined by molecular docking studies. Data sourced from a study on potential therapeutic targets for cholangiocarcinoma. spandidos-publications.com

These preclinical findings, derived from computational drug design methodologies, open new avenues for understanding the molecular mechanisms of tribenoside and suggest its potential for repositioning in other therapeutic areas beyond its current indications. spandidos-publications.com

Synthetic Chemistry and Derivative Research

Synthetic Pathways of Tribenoside (B1681376) (Ethyl 3,5,6-tri-O-benzyl-D-glucofuranoside)

The synthesis of tribenoside, a mixture of α and β anomers, involves several key steps, primarily centered around the protection and subsequent modification of a glucose precursor. wikipedia.orgnih.gov

A common synthetic route commences with monoacetone glucose (1,2-O-isopropylidene-α-D-glucofuranose). cjph.com.cncphi-online.com This starting material is reacted with benzyl (B1604629) chloride in the presence of a base and a phase transfer catalyst to yield 3,5,6-tri-O-benzyl-1,2-O-isopropylidene-α-D-glucofuranoside. cjph.com.cnpatsnap.com

The subsequent step involves the hydrolysis of the isopropylidene group under acidic conditions, often using a mixture of acetic acid and sulfuric acid, to produce the crucial intermediate, 3,5,6-tri-O-benzyl-D-glucofuranose. cjph.com.cnpatsnap.com This intermediate is then subjected to an etherification reaction with ethanol (B145695) in the presence of an acid catalyst, such as trifluoroacetic acid and triethyl orthoformate, to yield the final product, tribenoside. cjph.com.cn

Alternative methods have been developed to improve the synthesis. One such method involves the reaction of 3,5,6-tribenzyloxy-D-glucopyranose in an ethanol solution with an alkaline reagent and triethyl orthoformate. google.com This approach is reported to have milder reaction conditions and produce tribenoside with high purity and yield. google.com

Key Intermediates and Reagents in Tribenoside Synthesis

| Intermediate/Reagent | Role in Synthesis | Reference |

|---|---|---|

| Monoacetone glucose | Starting material | patsnap.com, cjph.com.cn |

| Benzyl chloride | Benzylating agent to protect hydroxyl groups | patsnap.com, google.com |

| Sodium hydroxide (B78521) / Potassium hydroxide | Base for the benzylation reaction | patsnap.com, google.com |

| Phase transfer catalyst | Facilitates the reaction between aqueous and organic phases | patsnap.com |

| 3,5,6-tri-O-benzyl-1,2-O-isopropylidene-α-D-glucofuranoside | Protected intermediate | cjph.com.cn |

| Acetic acid / Sulfuric acid | Acid catalyst for deprotection (hydrolysis) | patsnap.com, cjph.com.cn |

| 3,5,6-tri-O-benzyl-D-glucofuranose | Key deprotected intermediate | cjph.com.cn |

| Ethanol | Source of the ethyl group in the final product | google.com, patsnap.com |

Several strategies have been explored to optimize the synthesis of tribenoside and enhance its yield and purity. One improved process involves reacting 1,2-O-isopropylidene-α-D-glucofuranoside with benzyl chloride in a sodium hydroxide/dimethyl sulfoxide (B87167) (DMSO) system. cjph.com.cn The resulting intermediate, 3,5,6-tri-O-benzyl-1,2-O-isopropylidene-α-D-glucofuranoside, is then hydrolyzed without purification, followed by recrystallization to obtain pure 3,5,6-tri-O-benzyl-D-glucofuranose. cjph.com.cn This streamlined process has been reported to achieve a total yield of 66% with a purity of 99.57%. cjph.com.cn

Another patented method focuses on the etherification step, reacting 3,5,6-tribenzyloxy-D-glucopyranose with an alkaline reagent and triethyl orthoformate in ethanol. google.com This method claims advantages such as mild reaction conditions, simple operation, low production cost, and high yield and purity suitable for industrial production. google.com The use of triethyl orthoformate also acts as a dehydrating agent, driving the reaction towards the product and improving the yield. google.com

Further refinements include controlling the reaction temperature during the initial benzylation step and utilizing specific combinations of inorganic bases and phase transfer catalysts to minimize impurities. patsnap.comgoogle.com Purification techniques such as multi-stage molecular distillation have also been employed to obtain high-purity intermediates and final products. patsnap.comgoogle.com

Stereoisomerism and Anomer Separation Techniques

Tribenoside exists as a mixture of two anomers, designated as the α-anomer and the β-anomer. wikipedia.orgnih.gov These anomers are diastereomers that differ in the configuration at the anomeric carbon (C-1 of the glucofuranose ring). The stereochemistry at this center is crucial as it can influence the biological activity of the compound. smolecule.com

The separation and determination of these anomers are typically achieved using high-performance liquid chromatography (HPLC). nih.govresearchgate.net A common method employs a C18 column with a mobile phase consisting of a mixture of methanol (B129727) and water. researchgate.net Under these conditions, the α- and β-anomers can be resolved and quantified.

For the analysis of sugars in general, preventing anomer separation (mutarotation) in the column is sometimes desired to avoid peak splitting. shodex.com This can be achieved by operating the HPLC system at elevated temperatures (e.g., 70-80 °C) or by using a strong alkaline mobile phase with polymer-based columns. shodex.com However, for the specific purpose of quantifying the individual anomers of tribenoside, controlled separation is the goal. nih.govresearchgate.net Diffusion-ordered NMR spectroscopy (DOSY) has also been shown to be a viable technique for separating and analyzing the α- and β-anomers of carbohydrates based on their different diffusion coefficients. mdpi.com

Development and Characterization of Tribenoside Derivatives

Research into tribenoside derivatives has been relatively limited in publicly available literature. The primary focus has been on the synthesis and optimization of the parent compound itself. However, the synthesis of selectively protected glucose derivatives provides a foundation for creating novel tribenoside analogs. ntnu.no For instance, by using different protecting groups or modifying the synthetic route, it is possible to introduce various functional groups at specific positions of the glucose core. These modifications could potentially alter the compound's physicochemical properties and biological activity.

The characterization of tribenoside and its intermediates relies on standard analytical techniques. These include:

High-Performance Liquid Chromatography (HPLC): For purity assessment and separation of anomers. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the identity of the synthesized compounds.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation patterns.

Structure-Activity Relationship (SAR) Studies

While extensive SAR studies on a wide range of tribenoside derivatives are not widely published, some inferences can be drawn from its known biological activities. Tribenoside exhibits anti-inflammatory, venotonic, and wound-healing properties. europeanreview.orgmedtigo.com It is believed that these effects are linked to its ability to reduce capillary permeability and improve microcirculation. dma.dp.uachemimpex.com

Any future SAR studies would likely involve synthesizing derivatives with modifications at several key positions:

The Ethyl Group at C-1: Altering the length or nature of this alkyl group could impact the compound's lipophilicity and interaction with its biological targets.

The Benzyl Groups at C-3, C-5, and C-6: Replacing these bulky, lipophilic groups with other substituents could modulate the compound's solubility, metabolic stability, and potency.

The Free Hydroxyl Group at C-2: Derivatization at this position could provide another avenue to explore the structural requirements for activity.

Understanding how these structural modifications affect the anti-inflammatory and vasoprotective properties would be crucial for the rational design of new, potentially more effective, analogs.

Table of Compounds

| Compound Name | IUPAC Name | Molecular Formula |

|---|---|---|

| Procto-glyvenol (Tribenoside) | Ethyl 3,5,6-tri-O-benzyl-D-glucofuranoside | C29H34O6 |

| Monoacetone glucose | (3aR,5R,6S,6aR)-5-(Hydroxymethyl)-2,2-dimethyltetrahydrofuro[2,3-d] patsnap.comsmolecule.comdioxol-6-ol | C9H16O6 |

| Benzyl chloride | (Chloromethyl)benzene | C7H7Cl |

| 3,5,6-tri-O-benzyl-1,2-O-isopropylidene-α-D-glucofuranose | (3aR,5R,6S,6aR)-5-((Benzyloxy)methyl)-6-(benzyloxy)-2,2-dimethyl-tetrahydrofuro[2,3-d] patsnap.comsmolecule.comdioxol-5-yl)methoxy)benzene | C30H34O6 |

| 3,5,6-tri-O-benzyl-D-glucofuranose | (3R,4S,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2,5-diol | C28H32O6 |

| Ethanol | Ethanol | C2H6O |

| Trifluoroacetic acid | 2,2,2-Trifluoroacetic acid | C2HF3O2 |

| Triethyl orthoformate | Triethoxymethane | C7H16O3 |

| Sodium hydroxide | Sodium hydroxide | NaOH |

| Potassium hydroxide | Potassium hydroxide | KOH |

| Dimethyl sulfoxide (DMSO) | Sulfinylbis(methane) | C2H6OS |

| Acetic acid | Acetic acid | C2H4O2 |

Pharmacokinetics and Pharmacodynamics Preclinical Focus

Absorption Mechanisms in Experimental Systems

Tribenoside (B1681376), chemically known as a mixture of the α- and β-anomers of ethyl 3,5,6-tri-O-benzyl-D-glucofuranoside, demonstrates absorption through various routes in experimental settings. researchgate.net Following rectal administration in preclinical models, such as in the form of suppositories, tribenoside is absorbed by the mucous membranes. pharmaline.co.il The systemic bioavailability from this route is approximately 30% compared to oral administration. pharmaline.co.ilwindows.net Percutaneous absorption has also been observed, with about 2-20% of the applied dose being absorbed through the skin. pharmaline.co.ilwindows.net

In rat models, after rectal administration of a 400 mg tribenoside suppository, maximum plasma concentrations (Cmax) of 1 µg/mL for tribenoside and its metabolites are reached. pharmaline.co.ilwindows.net Studies using in vitro models, such as human dermal fibroblasts, are also employed to understand its effects at a cellular level, which indirectly supports the understanding of its local absorption and action. europeanreview.orgeuropeanreview.org

Distribution Patterns and Plasma Protein Binding in Preclinical Models

Once absorbed into the systemic circulation in preclinical models, tribenoside is distributed throughout the body. medtigo.com While specific tissue distribution studies for tribenoside are not extensively detailed in the provided results, it is known to bind to plasma proteins. medtigo.com The extent of plasma protein binding can significantly influence a drug's distribution, metabolism, and excretion profile. frontiersin.orgnih.gov For many compounds, high plasma protein binding restricts their distribution into tissues. frontiersin.org In the context of preclinical studies involving rats and beagle dogs, plasma protein binding is a critical parameter assessed to predict the in vivo behavior of a drug. frontiersin.orgnih.gov The specific percentage of tribenoside binding to plasma proteins in preclinical models is not explicitly stated in the search results.

Metabolic Pathways and Enzymes (e.g., Cytochrome P450)

Tribenoside undergoes extensive metabolism in the body, a process primarily occurring in the liver. pharmaline.co.ilwindows.netmedtigo.com This biotransformation is a crucial step that converts the compound into more water-soluble metabolites, facilitating their excretion. openaccessjournals.comnih.gov The metabolic process is generally divided into two phases. openaccessjournals.comnih.gov

Phase I metabolism involves chemical modifications such as oxidation, reduction, and hydrolysis, which are primarily catalyzed by the Cytochrome P450 (CYP450) family of enzymes. openaccessjournals.comnih.govopenaccessjournals.com These enzymes are abundant in the liver and play a central role in the metabolism of a vast number of xenobiotics. jneonatalsurg.commdpi.com While it is stated that tribenoside is extensively metabolized, the specific CYP450 isoenzymes responsible for its Phase I metabolism are not detailed in the provided search results. medtigo.com Generally, CYP enzymes like CYP3A4 are major contributors to the metabolism of many drugs in preclinical models and humans. nih.govbpac.org.nz

Following Phase I, or for parent drugs already possessing suitable functional groups, Phase II metabolism occurs. nih.gov This phase involves conjugation reactions where endogenous molecules are attached to the drug or its metabolites, significantly increasing their water solubility and preparing them for elimination. openaccessjournals.comuomus.edu.iq Common conjugation reactions include glucuronidation, sulfation, and glutathione (B108866) conjugation. nih.govopenaccessjournals.com For tribenoside, the metabolites formed are excreted in the urine, indicating that they are converted into water-soluble forms, a characteristic outcome of Phase II conjugation. pharmaline.co.ilwindows.net The specific conjugation pathways and the enzymes involved, such as UDP-Glucuronosyltransferases (UGTs) for glucuronidation, have been identified for other compounds in preclinical studies using rat and human liver S9 fractions, but are not explicitly detailed for tribenoside in the search results. nih.gov

Elimination Routes of Tribenoside and Metabolites in Experimental Animals

In preclinical animal models, the primary route of elimination for tribenoside and its metabolites is through the urine. pharmaline.co.ilwindows.net Following rectal administration of a suppository, approximately 20-27% of the tribenoside dose is excreted in the urine as metabolites. pharmaline.co.ilwindows.net Fecal excretion is another potential route of elimination for drugs and their metabolites. medtigo.com Studies on other compounds in rats have shown that after oral administration, radioactivity was recovered in both urine and feces, with fecal excretion being the predominant route in some cases. psu.edunih.gov For tribenoside specifically, the provided information emphasizes urinary excretion of its metabolites. pharmaline.co.ilwindows.net

Bioavailability Studies in Preclinical Contexts

Bioavailability, the fraction of an administered dose of unchanged drug that reaches the systemic circulation, is a key pharmacokinetic parameter. In preclinical studies, the systemic bioavailability of tribenoside administered via suppository is reported to be 30% of that achieved with oral administration (capsules). pharmaline.co.ilwindows.net When applied topically as a cream, the percutaneous absorption leads to a bioavailability of approximately 2-20%. pharmaline.co.ilwindows.net Preclinical studies in rats are instrumental in determining pharmacokinetic profiles, including bioavailability. researchgate.net For instance, after rectal administration of a 400 mg tribenoside suppository in rats, a Cmax of 1 µg/mL is observed for the parent compound and its metabolites. pharmaline.co.ilwindows.net

Data Tables

Table 1: Preclinical Bioavailability of Tribenoside

| Administration Route | Animal Model | Bioavailability | Peak Plasma Concentration (Cmax) | Source |

|---|---|---|---|---|

| Rectal (Suppository) | Rat | 30% (compared to oral) | 1 µg/mL (Tribenoside + metabolites) | pharmaline.co.ilwindows.net |

Table 2: Elimination of Tribenoside in Preclinical Models

| Excretion Route | Percentage of Dose | Form | Animal Model | Source |

|---|

Analytical Methodologies for Tribenoside

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC methods are central to the quantitative analysis of Tribenoside (B1681376). A validated liquid chromatographic (LC) method has been developed for the simultaneous determination of Tribenoside and lidocaine (B1675312) hydrochloride, along with their respective impurities, in pharmaceutical products. nih.govresearchgate.net This method typically employs a reversed-phase (RP) approach, which is effective for separating organic molecules like Tribenoside. nih.govsielc.com

The chromatographic separation is commonly achieved using a C18 column. nih.govresearchgate.net A gradient elution system, which involves changing the composition of the mobile phase during the analysis, is often used to achieve optimal separation of all compounds. nih.govresearchgate.net One such system uses a mixture of acetonitrile (B52724) and 0.1% orthophosphoric acid as the mobile phase. nih.govresearchgate.net For applications requiring compatibility with Mass Spectrometry (MS), the non-volatile phosphoric acid can be substituted with a volatile alternative like formic acid. sielc.comsielc.com

A key challenge in pharmaceutical analysis is the effective separation of the active pharmaceutical ingredient (API) from any process-related impurities or degradation products. For Tribenoside, HPLC methods have been successfully developed to resolve it from its known impurities. nih.govresearchgate.net Satisfactory separation has been demonstrated on a C18 stationary phase using a gradient elution of acetonitrile and aqueous orthophosphoric acid. nih.govresearchgate.net This methodology allows for the reliable simultaneous quantification of Tribenoside and its related compounds in a single analytical run. researchgate.net The selection of an appropriate stationary phase is critical, and various reversed-phase columns are available, including specialized columns with low silanol (B1196071) activity designed to improve peak shape and resolution. sielc.com

Tribenoside exists as a mixture of α and β anomers, which are stereoisomers differing in the configuration at the anomeric carbon. It is often necessary to quantify these anomers separately for quality control purposes. An HPLC method has been established specifically for the determination of the two anomers of Tribenoside. researchgate.net

This method utilizes a Hypersil C18 column (4.6 mm × 250 mm, 10 μm) with a mobile phase consisting of methanol (B129727) and water in an 82:18 ratio. researchgate.net The flow rate is maintained at 1.0 mL/min, and detection is performed using UV at a wavelength of 258 nm. researchgate.net This approach has proven to be simple and accurate for the quality control of Tribenoside and its preparations. researchgate.net The method was validated for linearity and precision for each anomer. researchgate.net

Table 1: HPLC Method Validation for Tribenoside Anomers

| Parameter | α-Anomer | β-Anomer |

|---|---|---|

| Linearity Range | 25.6 - 512.0 mg·L⁻¹ | 75.2 - 1128.0 mg·L⁻¹ |

| Correlation Coefficient (r) | 0.9999 | 0.9998 |

| Injection Precision RSD (n=5) | < 0.79% | < 0.64% |

| Repeatability RSD (n=6) | 0.56% | 0.17% |

| Intermediate Precision RSD (n=5) | 0.65% | 0.36% |

| Limit of Detection (LOD) | 0.15 µg (S/N=3) | 0.05 µg (S/N=3) |

Data sourced from a study on the determination of two anomers of tribenoside by HPLC. researchgate.net

Analytical methods for pharmaceutical quantification must be validated to ensure they are reliable, reproducible, and accurate for their intended purpose. Validation is performed according to guidelines from the International Conference on Harmonisation (ICH). nih.govinnovareacademics.in For the simultaneous determination of Tribenoside and its impurities, a comprehensive validation was performed. nih.govresearchgate.net

The method demonstrated good linearity over the specified concentration ranges. nih.gov The Limit of Detection (LOD) and Limit of Quantification (LOQ) are key indicators of a method's sensitivity. For Tribenoside, the LOD was found to be 7.60 µg/mL and the LOQ was 23.04 µg/mL. nih.govresearchgate.netnih.gov For its impurities, the limits were even lower, with LOD below 0.11 µg/mL and LOQ below 0.33 µg/mL. nih.gov

Precision was assessed at both intra-day (repeatability) and inter-day (intermediate precision) levels, with the relative standard deviation (RSD) being below 1.97% for all analytes. nih.govresearchgate.net Accuracy, determined through recovery studies, was found to be within the range of 98.17% to 101.94%. nih.govresearchgate.net These results confirm that the HPLC method is sensitive, robust, specific, precise, and accurate for the quantification of Tribenoside. nih.govnih.gov

Table 2: Validation Summary for Tribenoside HPLC Method

| Validation Parameter | Result |

|---|---|

| Limit of Detection (LOD) | 7.60 µg/mL |

| Limit of Quantification (LOQ) | 23.04 µg/mL |

| Intra- and Inter-day Precision (%RSD) | < 1.97% |

| Accuracy (%) | 98.17 - 101.94% |

Data sourced from a study on the development and validation of an HPLC method for Tribenoside and its impurities. nih.govresearchgate.netnih.gov

Mass Spectrometry (MS) and HPLC-MS Applications

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. wikipedia.org When combined with HPLC, the resulting hyphenated technique, HPLC-MS, synergistically enhances analytical capabilities. wikipedia.orgmeasurlabs.com HPLC separates the components of a complex mixture, which are then introduced into the mass spectrometer for identification and quantification. wikipedia.org

In pharmaceutical analysis, HPLC-MS is invaluable for the structural characterization of impurities and degradation products, which are often present at very low levels. americanpharmaceuticalreview.com The process involves measuring the molecular weight of an unknown compound and then determining its elemental composition through high-resolution mass spectrometry (HRMS). americanpharmaceuticalreview.com Further structural details can be obtained using tandem MS (MS/MS) experiments, which generate fragmentation patterns that act as a structural fingerprint for the molecule. wikipedia.orgamericanpharmaceuticalreview.com For Tribenoside analysis, LC-MS compatible methods are developed by using mobile phases with volatile components, such as formic acid instead of phosphoric acid. sielc.comsielc.com This allows the separated compounds from the HPLC column to be efficiently transferred into the MS ion source for analysis. wikipedia.org

Quantitative Structure-Retention Relationships (QSRR) in Analytical Development

Quantitative Structure-Retention Relationships (QSRR) are theoretical models that correlate the chromatographic retention of a chemical compound with its structural properties. molnar-institute.comresearchgate.net This approach can be a supportive tool in the development of analytical methods, particularly in selecting a suitable HPLC column. nih.govnih.gov By modeling the relationship between molecular descriptors (like hydrophobicity) and chromatographic behavior, QSRR can predict retention times. researchgate.net

In the context of Tribenoside analysis, a QSRR study was applied to facilitate the selection of an appropriate reversed-phase LC stationary phase. nih.gov The study involved testing 12 different RP-LC columns and confirming that stationary phases classified as similar by the QSRR models provided comparable separation for Tribenoside and its impurities. nih.govresearchgate.netnih.gov This demonstrates that the QSRR approach can streamline method development by reducing the number of trial-and-error experiments needed to find the optimal column, saving time and resources. nih.govresearchgate.net

Future Research Directions and Unexplored Avenues

Elucidation of Further Molecular Mechanisms

While the anti-inflammatory and vascular-stabilizing effects of tribenoside (B1681376) are recognized, the precise molecular pathways underlying these actions warrant deeper investigation. patsnap.com Current understanding points to the inhibition of inflammatory mediators like histamine (B1213489), bradykinin (B550075), and serotonin (B10506). patsnap.compatsnap.com Future research could employ advanced molecular techniques to identify the specific receptors and signaling cascades that tribenoside modulates to exert these effects. For instance, its interaction with cellular adhesion molecules, which play a crucial role in the inflammatory recruitment of leukocytes, remains an area for detailed exploration.

Moreover, tribenoside has been shown to normalize the activity of mitochondrial enzymes such as succinate (B1194679) dehydrogenase (SDH) and α-glycerophosphate dehydrogenase (α-GPDH) in the vascular wall, which are altered during vessel trauma. medcraveonline.com The exact mechanism by which tribenoside achieves this enzymatic modulation is not fully understood and presents a promising avenue for research. Unraveling these molecular intricacies will not only provide a more complete picture of its pharmacological profile but could also pave the way for the development of more targeted therapies.

Potential for Novel Therapeutic Applications Beyond Current Indications (Based on Preclinical Data)

Preclinical studies have hinted at the therapeutic potential of tribenoside beyond its current use in venous disorders and hemorrhoids. A notable area of interest is its role in wound healing. europeanreview.orgnih.gov In vitro studies have demonstrated that tribenoside can increase the migration rate of human dermal fibroblasts, a key process in tissue repair. europeanreview.orgnih.gov Furthermore, in vivo studies using a full-thickness excisional wound model in rats have shown that it promotes re-epithelialization. europeanreview.orgnih.gov These findings, coupled with its newly reported antioxidant activity, suggest that tribenoside could be explored for broader applications in dermatology and regenerative medicine. europeanreview.orgnih.gov

Another intriguing possibility arises from a zebrafish embryo screen, which identified tribenoside as a compound that causes developmental delays. elifesciences.orgnih.gov While this may seem like a negative finding, such screens are used to identify compounds that interfere with fundamental biological processes like cell migration and proliferation, which are also hallmarks of cancer metastasis. elifesciences.orgnih.gov This opens up a speculative but exciting avenue for investigating whether tribenoside or its derivatives could have applications in oncology, specifically in inhibiting tumor growth or spread. Further preclinical studies are necessary to validate these initial observations and determine their clinical relevance.

Advanced In Vitro and In Vivo Model Development

To further elucidate the mechanisms of tribenoside and explore its novel applications, the development of more sophisticated in vitro and in vivo models is crucial. Current in vitro research has utilized human dermal fibroblasts to study its effects on cell migration and proliferation. europeanreview.orgnih.gov Future models could include three-dimensional (3D) tissue cultures or organ-on-a-chip systems that more closely mimic the complex microenvironment of human tissues. For instance, developing a 3D vascularized tissue model could provide deeper insights into its effects on vascular tone, permeability, and inflammation.

In the realm of in vivo studies, the full-thickness excisional wound model in rats has been valuable. europeanreview.org However, genetically engineered animal models could offer more specific insights. For example, creating knockout or transgenic models for specific inflammatory mediators or cellular receptors could help pinpoint the exact molecular targets of tribenoside. mdpi.com Additionally, employing advanced imaging techniques in these animal models would allow for real-time visualization of its effects on microcirculation and tissue regeneration. The use of pseudoislets as a screening platform has also been reported, which could be a valuable tool for studying its effects in the context of endocrine tissue research. nih.gov

Application of Omics Technologies (e.g., Proteomics, Metabolomics)

The application of "omics" technologies, such as proteomics and metabolomics, holds immense potential for uncovering the broader biological effects of tribenoside. Proteomics can be used to identify all the proteins in a cell or tissue that are affected by the drug, providing a comprehensive view of its mechanism of action. mdpi.combrieflands.com For instance, a proteomic analysis of endothelial cells treated with tribenoside could reveal novel proteins involved in its vascular-protective effects. In fact, one study has already shown that tribenoside up-regulates the transcription of laminin (B1169045) alpha-5, a key component of the basement membrane. researchgate.net

Metabolomics, the study of small molecules (metabolites) in a biological system, can provide a snapshot of the metabolic changes induced by tribenoside. mdpi.com This could help to identify the metabolic pathways that are modulated by the drug and may reveal unexpected therapeutic effects or potential side effects. A study using a zebrafish embryo screen has already incorporated metabolomics, suggesting its feasibility in tribenoside research. elifesciences.orgnih.gov Integrating data from both proteomics and metabolomics studies will provide a systems-level understanding of tribenoside's pharmacology and could lead to the discovery of new biomarkers for its efficacy.

Role in Connective Tissue Metabolism and Regeneration

Preclinical evidence strongly suggests that tribenoside plays a significant role in connective tissue metabolism and regeneration. europeanreview.orgnih.govnih.gov Its ability to promote the healing of the basement membrane is a key aspect of its therapeutic action. medcraveonline.comeuropeanreview.org This is further supported by findings that it regulates the expression and localization of laminins, which are essential proteins for the structural integrity of the basement membrane. medcraveonline.comresearchgate.net

An older study using the axolotl (Amblystoma mexicanum), an animal known for its remarkable regenerative capabilities, found that tribenoside significantly accelerates the regeneration of puncture wounds. nih.gov This suggests that its effects on tissue repair may be more profound than previously thought. Future research should focus on the specific molecular pathways involved in this pro-regenerative effect. Investigating its influence on the synthesis and degradation of other extracellular matrix components, such as collagen and elastin, would provide a more complete understanding of its role in connective tissue health.

Investigation of Drug-Drug Interactions from a Chemical/Metabolic Perspective

A thorough investigation of the potential for drug-drug interactions with tribenoside from a chemical and metabolic standpoint is crucial for its safe and effective use. While it is generally considered to have a good safety profile, it may interact with other medications, particularly those that are metabolized by the liver. patsnap.com The cytochrome P450 (CYP) enzyme system is the primary pathway for the metabolism of many drugs, and any interference with this system by tribenoside could alter the plasma concentrations of co-administered drugs, potentially leading to reduced efficacy or increased toxicity. sigmaaldrich.commdpi.comnih.gov

Specific attention should be paid to its potential interactions with anticoagulants (blood thinners) and nonsteroidal anti-inflammatory drugs (NSAIDs). patsnap.com Since tribenoside affects vascular health and blood flow, combining it with anticoagulants could theoretically increase the risk of bleeding. patsnap.com Similarly, concurrent use with NSAIDs, which can also have gastrointestinal side effects, should be approached with caution. patsnap.com Future research should involve in vitro studies using human liver microsomes to identify the specific CYP isozymes involved in tribenoside metabolism and to assess its potential to inhibit or induce these enzymes.

Green Chemistry Approaches in Tribenoside Synthesis

Exploring green chemistry principles in the synthesis of tribenoside is an important area for future research, aiming to make its production more environmentally friendly and sustainable. Traditional chemical syntheses can often involve the use of hazardous solvents, reagents, and produce significant amounts of waste. Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances.

Recent research has already pointed towards improved synthetic processes for tribenoside that offer milder reaction conditions and simpler operations. cjph.com.cngoogle.com For example, one improved method involves the reaction of 1,2-O-Isopropylidene-α-D-glucofuranoside with benzyl (B1604629) chloride in a NaOH/DMSO system, followed by hydrolysis. cjph.com.cn Another patent describes a method using monoacetone glucose and benzyl chloride that is claimed to greatly reduce the amount of "three wastes" and allow for solvent recovery. google.com Further research in this area could focus on the use of renewable starting materials, biocatalysis (using enzymes to carry out specific reaction steps), and the use of greener solvents like water or supercritical fluids. These approaches could not only reduce the environmental impact of tribenoside production but also potentially lead to more efficient and cost-effective manufacturing processes.

Q & A

Basic Research Questions

Q. What experimental methodologies are employed to investigate the anti-inflammatory mechanisms of Tribenoside in Procto-Glyvenol?

- Methodological Answer: Researchers use in vitro assays such as cytokine inhibition studies (e.g., TNF-α, IL-6) in macrophage cell lines to quantify Tribenoside's anti-inflammatory activity. Ex vivo vascular tone assays (e.g., isolated rat mesenteric arteries) assess its effects on capillary permeability and vascular tension . Animal models (e.g., croton oil-induced hemorrhoid models in rodents) evaluate edema reduction and histological changes in mucosal tissues.

Q. How are randomized controlled trials (RCTs) structured to evaluate this compound’s efficacy against placebo in acute hemorrhoids?

- Methodological Answer: RCTs follow PICOT criteria (Population: adults with acute hemorrhoids; Intervention: this compound; Comparison: placebo; Outcome: pain reduction, inflammation scores; Timeframe: 7–14 days). Blinding, standardized outcome measures (e.g., visual analog scale for pain), and statistical power analysis are critical. Adverse events (e.g., allergic reactions to parabens) are monitored per ’s safety profile .

Q. What ethical frameworks guide animal studies on this compound’s long-term safety?

- Methodological Answer: Studies adhere to IACUC protocols , including the 3Rs (Replacement, Reduction, Refinement). For example, humane endpoints in rodent models (e.g., weight loss >20%) are predefined. Liver function tests in animals with induced hepatic impairment (mimicking ’s warnings) assess systemic Lidocaine absorption .

Advanced Research Questions

Q. How can isobolographic analysis quantify the synergy between Tribenoside and Lidocaine in this compound?

- Methodological Answer: Isobolograms compare observed vs. expected effects of combined doses. For example, Tribenoside’s anti-inflammatory EC50 and Lidocaine’s analgesic EC50 are tested individually and in combination. Synergy is confirmed if the combined effect exceeds additive predictions. Pharmacodynamic modeling further refines dose-response curves .

Q. What pharmacokinetic strategies evaluate Lidocaine absorption in patients with hepatic impairment?

- Methodological Answer: Population pharmacokinetics stratify patients by Child-Pugh scores. Blood samples are collected at intervals (0–24 hrs) post-application to measure Lidocaine and metabolite (MEGX) levels via HPLC-MS. Hepatic enzyme activity (CYP3A4/1A2) is correlated with clearance rates, aligning with ’s contraindications .

Q. How do transcriptomic analyses identify molecular pathways modulated by Tribenoside in hemorrhoidal tissues?

- Methodological Answer: RNA sequencing of biopsied tissues from this compound-treated patients identifies differentially expressed genes (e.g., NF-κB, COX-2 pathways). Validation via qPCR and Western blotting confirms protein-level changes. Pathway enrichment tools (e.g., DAVID, KEGG) contextualize findings .

Data Contradiction and Resolution

Q. How are meta-analyses designed to resolve conflicting efficacy data across demographic subgroups?

- Methodological Answer: PRISMA guidelines standardize literature screening (e.g., PubMed, Cochrane Library). Subgroup analyses stratify data by age, comorbidities (e.g., diabetes), and formulation (cream vs. suppository). Random-effects models account for heterogeneity. Sensitivity analyses exclude low-quality studies (e.g., unblinded trials) .

Q. What methodologies address discrepancies in mucosal healing rates reported in chronic hemorrhoid studies?

- Methodological Answer: Longitudinal cohort studies standardize healing criteria (e.g., epithelialization via endoscopy) and control confounders (e.g., concomitant fiber intake). Multivariate regression identifies predictors (e.g., baseline inflammation severity). Replication in multi-center trials enhances generalizability .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.